5-Chloro-2-methylisoindolin-1-one

Description

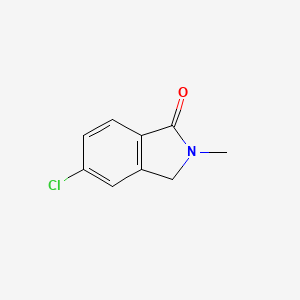

5-Chloro-2-methylisoindolin-1-one is a heterocyclic compound featuring a fused bicyclic structure with a lactam ring (isoindolinone core). The molecule contains a chlorine atom at the 5-position and a methyl group at the 2-position of the isoindolinone scaffold. The molecular formula of the latter is C₉H₈ClNO, with a SMILES string CN1C(=O)CC2=C1C=CC(=C2)Cl and InChIKey ONTWHPOGWLOYFI-UHFFFAOYSA-N . Isoindolinones are of significant interest in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors or intermediates in drug synthesis .

Properties

Molecular Formula |

C9H8ClNO |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

5-chloro-2-methyl-3H-isoindol-1-one |

InChI |

InChI=1S/C9H8ClNO/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5H2,1H3 |

InChI Key |

BBGYZFSTPOOOFP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-methylbenzylamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylisoindolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, typically under basic or neutral conditions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines, alcohols, and other reduced forms.

Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-methylisoindolin-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Observations :

- The isoindolinone and isothiazolinone cores exhibit divergent stability profiles. Isothiazolinones (e.g., 26172-55-4) are prone to hydrolysis, requiring stringent handling (e.g., EN 374-certified gloves) , whereas isoindolinones are more stable under standard conditions.

- Chlorine and methyl substituents enhance lipophilicity, influencing bioavailability and reactivity .

Research Findings :

- Isoindolinones are prioritized in drug discovery for their kinase inhibitory activity. For example, 6-((5-chloro-4-...)-amino)isoindolin-1-one derivatives exhibit potent antitumor properties .

- Isothiazolinones, while bioactive, are restricted in consumer products due to allergenicity risks .

Biological Activity

5-Chloro-2-methylisoindolin-1-one is a compound belonging to the isoindolinone family, characterized by its unique molecular structure and diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: CHClNO

Molecular Weight: 181.62 g/mol

IUPAC Name: 5-chloro-2-methyl-3H-isoindol-1-one

Canonical SMILES: CN1CC2=C(C1=O)C=CC(=C2)Cl

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 181.62 g/mol |

| IUPAC Name | This compound |

| InChI Key | BBGYZFSTPOOOFP-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, affecting various cellular functions.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits several biological activities:

-

Anticancer Activity:

- Studies have shown that the compound may exhibit cytotoxic effects against various cancer cell lines. It has been investigated for its potential to induce apoptosis in tumor cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

-

Enzyme Inhibition:

- The compound has been evaluated for its inhibitory effects on specific enzymes relevant in cancer progression and other diseases. For instance, it may inhibit protein kinases or other enzymes involved in signaling pathways critical for tumor growth.

-

Neuroprotective Effects:

- Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound revealed significant activity against human breast cancer cell lines (MCF-7). The compound demonstrated an IC value of approximately 12 µM, indicating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Enzyme Inhibition

In vitro assays assessed the inhibitory activity of this compound against protein kinase C (PKC). The compound exhibited a notable inhibition rate of 65% at a concentration of 10 µM, highlighting its potential as a therapeutic agent targeting PKC-related pathways in cancer.

Comparative Analysis with Similar Compounds

This compound can be compared with other isoindolinone derivatives to understand its unique biological properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Fluoro-2-methylisoindolin-1-one | Fluorine at the 5-position | Enhanced lipophilicity and metabolic stability |

| 5-Bromo-2-methylisoindolin-1-one | Bromine at the 5-position | Varying reactivity patterns compared to chlorine |

| Isoindolinone | No halogen substituent | Serves as a baseline for comparison |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.